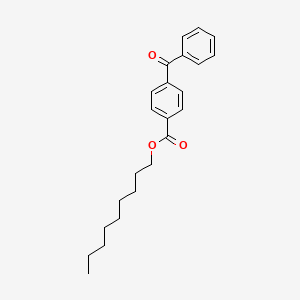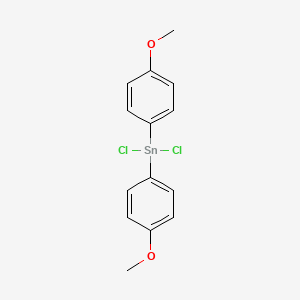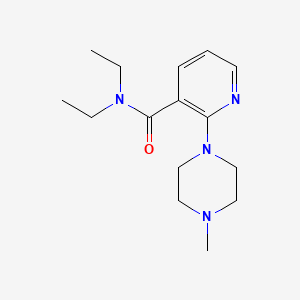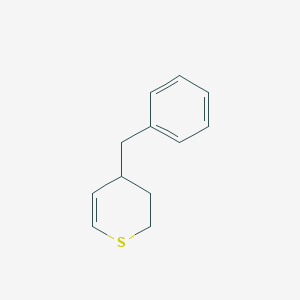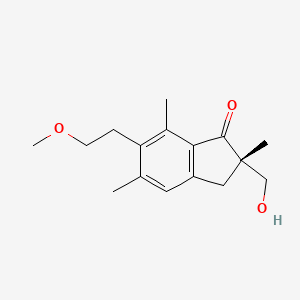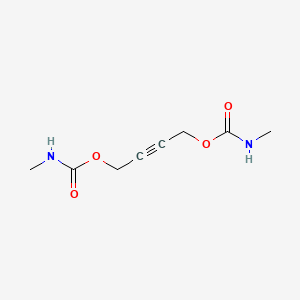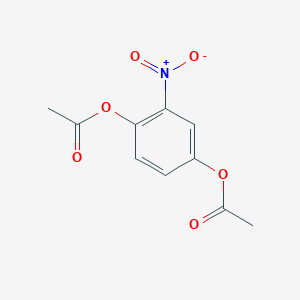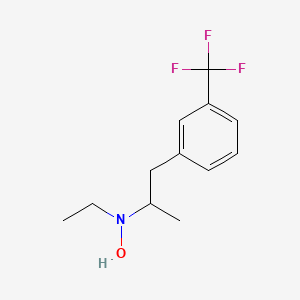
2,2'-Methylenebis(4-ethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(4-ethylphenol): is a chemical compound with a complex molecular structure consisting of two 4-ethylphenol units connected by a methylene bridge. It is typically found in the form of a white crystalline powder. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4-ethylphenol) typically involves the reaction of formaldehyde with 4-ethylphenol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol units. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4-ethylphenol) is often carried out in large-scale reactors where precise control over reaction conditions is maintained to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Methylenebis(4-ethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2,2’-Methylenebis(4-ethylphenol) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its antioxidant properties and its role in drug development.
Industry: It is used as an antioxidant in the rubber and plastic industries to enhance the oxidation stability of materials
Mécanisme D'action
The mechanism by which 2,2’-Methylenebis(4-ethylphenol) exerts its effects involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also modulate enzyme activities and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound has similar antioxidant properties and is used in similar industrial applications.
Bisphenol A: Another compound with a similar structure, used in the production of polycarbonate plastics and epoxy resins.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation and cosmetics.
Uniqueness: 2,2’-Methylenebis(4-ethylphenol) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
55252-54-5 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
4-ethyl-2-[(5-ethyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-3-12-5-7-16(18)14(9-12)11-15-10-13(4-2)6-8-17(15)19/h5-10,18-19H,3-4,11H2,1-2H3 |
Clé InChI |
QIEUDFDWAHQCFE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


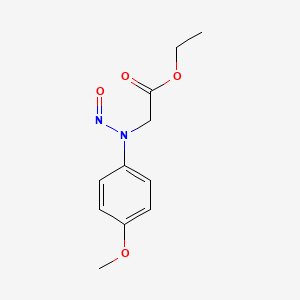
silane](/img/structure/B14644234.png)

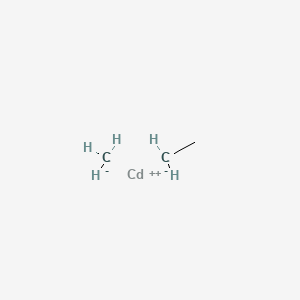
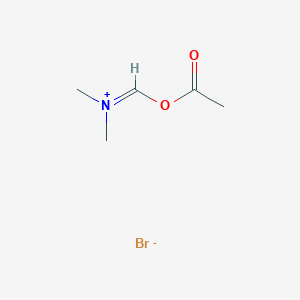
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
